methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester, a sulfonamide group, and a thiophene-pyridine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth and differentiation .
Mode of Action
Similar compounds have been found to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially inhibiting its activity .
Biochemical Pathways
Inhibition of tyrosine kinases can affect multiple signaling pathways, leading to downstream effects such as inhibition of cell growth and proliferation .
Result of Action
Inhibition of tyrosine kinases can lead to a decrease in cell growth and proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant and anti-inflammatory activities . The compound’s interaction with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhances its antioxidant properties. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound modulates the activity of key signaling molecules such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to altered gene expression profiles . These changes in gene expression can result in reduced production of pro-inflammatory cytokines and increased expression of antioxidant enzymes. Additionally, the compound’s impact on cellular metabolism includes the modulation of glucose uptake and utilization, which can influence overall cellular energy balance.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it can inhibit the activity of COX and LOX enzymes, reducing the production of pro-inflammatory mediators . Additionally, the compound’s interaction with transcription factors such as NF-κB results in altered gene expression, promoting anti-inflammatory and antioxidant responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, with sustained anti-inflammatory and antioxidant effects. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant activities without any observed toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate oxidative stress and inflammation . For instance, it enhances the activity of antioxidant enzymes like superoxide dismutase and catalase, contributing to its overall antioxidant effects. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further modulating cellular responses to oxidative stress and inflammation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within cells is influenced by its interactions with binding proteins, which facilitate its accumulation in specific tissues. These transport and distribution properties contribute to the compound’s overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy. The compound’s presence in mitochondria is particularly important for its role in modulating oxidative stress and maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common method includes:
Formation of the thiophene-pyridine moiety: This can be achieved through a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a pyridine halide in the presence of a palladium catalyst.
Introduction of the sulfonamide group: The thiophene-pyridine intermediate is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Esterification: Finally, the benzoic acid derivative is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and esterification steps to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate
- Methyl 4-(N-((2-(furan-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate
Uniqueness
Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is unique due to the specific positioning of the thiophene and pyridine rings, which can significantly influence its electronic properties and biological activity. This unique structure allows for specific interactions with molecular targets that similar compounds may not achieve.
Properties
IUPAC Name |
methyl 4-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-18(21)14-2-4-16(5-3-14)26(22,23)20-11-13-6-8-19-17(10-13)15-7-9-25-12-15/h2-10,12,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFENWGOARSXYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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